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Compound of Interest

Compound Name: DGO13A

Cat. No.: B12406050

Endoplasmic reticulum aminopeptidases ERAP1 and ERAP2 are critical enzymes in the
adaptive immune response, responsible for the final trimming of antigenic peptides before their
presentation by Major Histocompatibility Complex (MHC) class | molecules. Their significant
roles in immunity have made them attractive targets for therapeutic intervention in autoimmune
diseases and cancer. DGO13A, a phosphinic acid pseudotripeptide, is a potent inhibitor of
these M1-family zinc-metallopeptidases. This guide provides a detailed structural and
guantitative comparison of DG013A's interaction with ERAP1 and ERAP2, supported by
experimental data.

Structural Comparison of the DG013A Binding Mode

Crystal structures have revealed that DG013A binds within the catalytic sites of both ERAP1
(PDB: 6M8P) and ERAP2 (PDB: 4JBS) in a closed conformation, acting as a transition-state
analogue.[1][2][3] The binding mode shares several canonical features, driven by key
pharmacophores on the inhibitor.

Key Interactions in ERAP1.:

e Zinc Coordination: The central phosphinic acid group directly coordinates with the catalytic
zinc ion (Zn2*) and interacts with the catalytic tyrosine residue (Tyr438).[1][4]

e N-Terminus Recognition: The primary amine of DGO13A settles into the N-terminal binding
pocket, forming interactions that mimic the binding of a natural peptide substrate.[1][4]
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» Specificity Pockets: The inhibitor's side chains occupy the enzyme's specificity pockets. The
homophenylalanine, leucine, and tryptophan mimetic groups bind in the S1, S1', and S2'
pockets, respectively.[1][4]

e GAMEN Loop: The backbone amide of DGO13A interacts with the conserved GAMEN loop
of the enzyme.[1][4]

o Solvent Exposure: The primary amide of the tryptophan moiety points towards the solvent
and does not form direct interactions with the protein.[1][4]

Key Interactions in ERAP2:

e Zinc Coordination: Similar to ERAP1, the phosphinic group chelates the active site Zn2* ion
and is further stabilized by hydrogen bonds with Glu371 and Tyr455.[2]

» Specificity Pockets: The homophenylalanine side chain engages in hydrophobic interactions
within the S1 pocket, while the leucine side chain is stabilized in the shallow hydrophobic S1'
pocket.[2]

 Structural Differences: While the overall binding orientation is highly similar in both enzymes,
subtle differences in the architecture of the specificity pockets can influence inhibitor affinity
and selectivity.[2][5] For instance, the S2' pocket of ERAPL1 lacks an aromatic residue found
in ERAP2 (Ser869 in ERAPL1 vs. Tyr892 in ERAP2), which can alter the stacking interactions
with the inhibitor's P2' residue.[6]

The following diagram illustrates the generalized binding model of a phosphinic inhibitor like
DGO013A within the active site of ERAP enzymes.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/figure/Crystal-Structure-of-DG013A-1-bound-to-ERAP1-in-the-closed-conformation-PDB-6M8P-the_fig2_351011920
https://pmc.ncbi.nlm.nih.gov/articles/PMC8188423/
https://www.benchchem.com/product/b12406050?utm_src=pdf-body
https://www.researchgate.net/figure/Crystal-Structure-of-DG013A-1-bound-to-ERAP1-in-the-closed-conformation-PDB-6M8P-the_fig2_351011920
https://pmc.ncbi.nlm.nih.gov/articles/PMC8188423/
https://www.researchgate.net/figure/Crystal-Structure-of-DG013A-1-bound-to-ERAP1-in-the-closed-conformation-PDB-6M8P-the_fig2_351011920
https://pmc.ncbi.nlm.nih.gov/articles/PMC8188423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11284793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11284793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11284793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5346973/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6511960/
https://www.benchchem.com/product/b12406050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

General Binding Mode of DG013A in ERAP Active Site
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Caption: Generalized binding of DG013A in the ERAP active site.

Quantitative Data: Inhibitory Potency

DGO013A is a potent, low-nanomolar inhibitor of both ERAP1 and ERAP2. However, it displays
limited selectivity between the two, and also potently inhibits other related M1
aminopeptidases, such as Aminopeptidase N (APN).[4]

Enzyme ICs0 (NM) Reference(s)
ERAP1 33 [7]

36 [8]

ERAP2 11 [7]

APN 3.7 [4]
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ICso0 (Half-maximal inhibitory concentration) values indicate the concentration of inhibitor
required to reduce enzyme activity by 50%. Lower values denote higher potency.

Experimental Protocols

The structural and quantitative data presented are based on established biochemical and
crystallographic methods.

1. Recombinant Protein Production

o Expression System: Recombinant human ERAP1 and ERAP2 proteins were produced using
a baculovirus expression system in insect cells (e.g., Hi5™).[8]

 Purification: The expressed proteins were purified from cell lysates using standard
chromatography techniques to ensure high purity for subsequent assays and crystallization.

2. Enzymatic Inhibition Assay (ICso Determination)

e Principle: The inhibitory potency of DG013A was determined by measuring the reduction in
the rate of hydrolysis of a fluorogenic peptide substrate in the presence of varying
concentrations of the inhibitor.

e Procedure:

o

A fixed concentration of recombinant ERAP1 (e.g., 5 nM) or ERAP2 (e.g., 10 nM) was pre-
incubated with a serial dilution of DG013A.[4]

o The enzymatic reaction was initiated by adding a specific fluorogenic substrate. For
ERAP1, L-Leucine-7-amido-4-methylcoumarin (L-AMC) was used, while L-Arginine-7-
amido-4-methylcoumarin (R-AMC) was used for ERAP2, reflecting the substrate
preferences of each enzyme.[4][9]

o The fluorescence signal, resulting from the cleavage of the AMC group from the substrate,
was monitored over time using a fluorescence plate reader.

o Initial reaction rates were calculated and plotted against the inhibitor concentration.
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o 1Cso values were determined by fitting the resulting dose-response curves using a non-
linear regression model (e.g., four-parameter variable slope).[4]

3. X-ray Crystallography

o Complex Formation: Purified ERAP1 or ERAP2 protein was co-crystallized with the inhibitor
DGO013A.

o Crystallization: Crystals of the protein-inhibitor complex were grown using vapor diffusion
techniques.

o Data Collection and Structure Determination: The crystals were exposed to a high-intensity
X-ray beam. The resulting diffraction data were collected and processed to determine the
three-dimensional atomic structure of the ERAP-DG013A complex to high resolution (e.g.,
1.66 A for the ERAP1 complex).[3]

The workflow for characterizing an inhibitor like DG0O13A is summarized in the diagram below.
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Caption: Workflow for structural and biochemical analysis of DG013A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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